Monochlorobimane

Description

Properties

IUPAC Name |

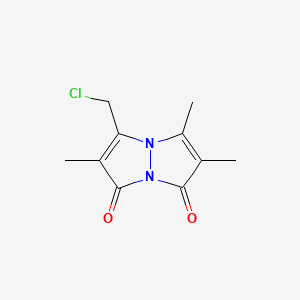

7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIPVTCEECPFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227249 | |

| Record name | Monochlorobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76421-73-3 | |

| Record name | Monochlorobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76421-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monochlorobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monochlorobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76421-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Monochlorobimane?

An In-depth Technical Guide to the Mechanism of Action of Monochlorobimane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MCB) is a fluorescent probe widely utilized for the quantification of glutathione (B108866) (GSH) in living cells. Its mechanism of action is contingent on a specific enzymatic reaction, rendering it a valuable tool for assessing cellular redox status and the activity of glutathione S-transferases (GSTs). This guide provides a comprehensive overview of MCB's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action

The core of this compound's functionality lies in its reaction with glutathione (GSH), a critical antioxidant in most living organisms. This reaction is catalyzed by the enzyme family of glutathione S-transferases (GSTs).

Initially, MCB itself is essentially non-fluorescent. Upon entering a cell, it reacts with the thiol group of GSH. This conjugation reaction is catalyzed by GSTs, leading to the formation of a highly fluorescent glutathione-bimane (GS-B) adduct. The fluorescence of this adduct is significantly greater than that of MCB alone, and this increase in fluorescence is directly proportional to the amount of GSH present in the cell, assuming GST activity is not a limiting factor. The reaction is highly specific for GSH, making MCB a reliable probe for its detection.

The formation of the fluorescent GS-B adduct allows for the quantification of cellular GSH levels through fluorescence microscopy or spectrofluorometry. The rate of this reaction can also be used to determine GST activity.

Caption: Mechanism of this compound (MCB) action.

Quantitative Data

The utility of MCB as a fluorescent probe is defined by its spectral properties and reaction kinetics. The following tables summarize key quantitative data.

Table 1: Spectral Properties of this compound-Glutathione Adduct

| Property | Value |

| Excitation Maximum (λex) | ~380-394 nm |

| Emission Maximum (λem) | ~477-490 nm |

Table 2: Kinetic Parameters

| Parameter | Value | Conditions |

| Michaelis-Menten Constant (Km) for MCB | Varies by GST isoenzyme | Typically in the low µM range |

| Michaelis-Menten Constant (Km) for GSH | Varies by GST isoenzyme | Typically in the low mM range |

Experimental Protocols

The following protocols provide a general framework for the use of MCB in cellular GSH quantification. Optimization may be required for specific cell types and experimental conditions.

Materials

-

This compound (MCB) stock solution (e.g., 10-100 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Cultured cells

-

Fluorescence microplate reader or fluorescence microscope

Protocol for In Vitro GSH Quantification in Cell Lysates

-

Cell Lysis: Lyse cultured cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate for normalization.

-

Reaction Mixture Preparation: In a microplate well, combine the cell lysate, a suitable buffer, and GST.

-

Initiation of Reaction: Add MCB to the reaction mixture to a final concentration of 50-100 µM.

-

Incubation: Incubate the mixture at room temperature or 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm.

-

Data Analysis: Relate the fluorescence intensity to a standard curve generated with known concentrations of GSH to determine the GSH concentration in the sample.

Caption: Workflow for in vitro GSH quantification using MCB.

Protocol for In Situ GSH Staining in Live Cells

-

Cell Seeding: Seed cells on a suitable imaging dish or plate.

-

MCB Loading: Remove the culture medium and incubate the cells with a working solution of MCB (typically 50-100 µM in serum-free medium or PBS) for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with warm PBS or medium to remove excess MCB.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set or similar (Excitation ~390 nm, Emission ~480 nm).

-

Image Analysis: Quantify the fluorescence intensity per cell or per region of interest using appropriate software.

Caption: Workflow for in situ live-cell GSH staining with MCB.

Conclusion

This compound serves as a robust and specific probe for the measurement of cellular GSH. Its mechanism, which relies on the GST-catalyzed formation of a fluorescent adduct, provides a direct and quantifiable readout of intracellular GSH levels. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in drug development to effectively utilize MCB in their studies of cellular redox biology and toxicology. Careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

The Principle of Monochlorobimane for Glutathione Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and redox signaling. Consequently, the accurate measurement of intracellular GSH levels is crucial for research in a multitude of fields, including toxicology, cancer biology, and neurodegenerative diseases. Monochlorobimane (MCB) is a cell-permeable fluorescent probe widely utilized for the quantification of GSH in living cells. This technical guide provides a comprehensive overview of the core principles of the MCB-based GSH detection assay, detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biochemical pathways and experimental workflows.

Core Principle of this compound-Based Glutathione Detection

The this compound (MCB) assay is based on a glutathione S-transferase (GST)-catalyzed reaction. MCB, a non-fluorescent molecule, readily diffuses across the cell membrane into the cytoplasm. Inside the cell, MCB reacts with the thiol group of reduced glutathione (GSH) in a conjugation reaction catalyzed by the enzyme glutathione S-transferase (GST). This reaction results in the formation of a highly fluorescent glutathione-bimane (GS-B) adduct. The intensity of the fluorescence emitted by the GS-B adduct is directly proportional to the intracellular GSH concentration, allowing for its quantification.

The key features of the MCB-based assay are:

-

Cell Permeability: MCB can passively enter live cells, enabling in situ measurement of GSH.

-

Enzymatic Specificity: The reaction is primarily catalyzed by GST, which confers a degree of specificity for GSH over other intracellular thiols. However, it is important to note that the reaction rate is dependent on the activity and isoenzyme profile of GSTs within the cell type of interest.[1]

-

Fluorescence Signal: The GS-B adduct exhibits strong blue fluorescence, with an excitation maximum around 380-395 nm and an emission maximum in the range of 470-490 nm.

Quantitative Data

Kinetic Parameters of Glutathione S-Transferases (GSTs) with this compound

The efficiency of the MCB reaction is dependent on the specific GST isoenzymes present in the cell type under investigation. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters that describe the kinetics of this enzymatic reaction.

| GST Isoenzyme | Species | Km for MCB (µM) | Vmax (µmol GS-B/min/mg protein) |

| Basic (B1B2) | Human | 354 | 33.3 |

| Basic (B2B2) | Human | 283 | 34.6 |

| Neutral (psi) | Human | 204 | 6.5 |

| Acidic (pi) | Human | 264 | 1.99 |

| Basic (1-2) | Rat | 199 | 35.5 |

| Neutral | Rat | 2.6 | 35.1 |

Data sourced from a study on the differential specificity of this compound for isozymes of human and rodent glutathione S-transferases.

Typical Intracellular Glutathione Concentrations

Intracellular GSH concentrations can vary significantly between different cell types and physiological states.

| Cell Type | Species | Typical GSH Concentration (mM) |

| Most cell types | General | 1 - 2 |

| Hepatocytes | Mammal | up to 10 |

| Plasma | Human | Micromolar range (µM) |

| A549 (Lung Carcinoma) | Human | Higher than normal cells |

| NIH-3T3 (Fibroblast) | Mouse | Lower than many cancer cells |

| LLCPK1 (Kidney) | Pig | ~1035.7 nM/10^6 cells |

| GHF1 (Gingival Fibroblast) | Human | ~783.24 nM/10^6 cells |

| CHO (Ovary) | Hamster | ~480.1 nM/10^6 cells |

| SKOV3 (Ovarian Carcinoma) | Human | ~2691.00 nM/10^6 cells |

| HepG2 (Hepatocellular Carcinoma) | Human | ~85.33 nM/10^6 cells |

Note: The conversion of nmol/10^6 cells to mM can vary based on cell volume. The data presented here is for comparative purposes.[2][3][4]

Experimental Protocols

General Reagent Preparation

-

This compound (MCB) Stock Solution: Prepare a 10-40 mM stock solution of MCB in dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light. Thaw a fresh aliquot for each experiment.

-

Working Solution: Dilute the MCB stock solution to the desired final concentration (typically 10-100 µM) in an appropriate buffer (e.g., phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)) immediately before use. The optimal concentration should be determined empirically for each cell type and experimental setup.

Protocol 1: In Situ GSH Measurement in Live Cells (Microplate Assay)

This protocol is suitable for high-throughput screening of GSH levels in adherent or suspension cells.

-

Cell Seeding: Seed cells in a 96-well, black, clear-bottom microplate at a density that will result in 80-90% confluency at the time of the assay.

-

Cell Treatment: If applicable, treat cells with the compounds of interest for the desired duration.

-

MCB Loading: Remove the treatment medium and wash the cells once with pre-warmed PBS or HBSS. Add 100 µL of the MCB working solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-60 minutes, protected from light. The optimal incubation time should be determined by kinetic analysis to ensure the reaction is in the linear range.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~470 nm.

Protocol 2: Live-Cell Imaging of Intracellular GSH

This protocol allows for the visualization of intracellular GSH distribution.

-

Cell Culture: Grow cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Cell Treatment: Treat cells as required by the experimental design.

-

MCB Staining: Wash the cells with pre-warmed imaging buffer (e.g., HBSS). Add the MCB working solution and incubate at 37°C for 15-30 minutes.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess MCB.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set or equivalent (Excitation: ~380 nm, Emission: ~470 nm).

Protocol 3: Flow Cytometry Analysis of GSH Levels

This protocol enables the quantification of GSH in individual cells within a population.

-

Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% fetal bovine serum) at a concentration of 1 x 10^6 cells/mL.

-

MCB Labeling: Add the MCB working solution to the cell suspension.

-

Incubation: Incubate at 37°C for 15-30 minutes, protected from light.

-

Washing: Wash the cells twice with cold PBS to stop the reaction and remove unbound dye.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with a UV or violet laser for excitation. Collect the fluorescence emission at ~470 nm.

Visualizations

Reaction Mechanism of this compound with Glutathione

Caption: GST-catalyzed conjugation of MCB and GSH to form a fluorescent adduct.

Experimental Workflow for Microplate-Based GSH Assay

Caption: Step-by-step workflow for quantifying cellular GSH using a microplate reader.

Glutathione Metabolism and the Nrf2 Signaling Pathway

Caption: The Nrf2 pathway regulates GSH synthesis to combat oxidative stress.[1]

Limitations and Considerations

While the this compound assay is a powerful tool, researchers should be aware of its limitations:

-

Dependence on GST Activity: The rate of GS-B adduct formation is dependent on the intracellular concentration and activity of GSTs. Variations in GST expression and activity between cell types or as a result of experimental treatments can influence the fluorescence signal independently of GSH concentration.

-

Specificity: Although the GST-catalyzed reaction favors GSH, MCB can react non-enzymatically with other thiols at a slower rate. This can contribute to background fluorescence.

-

Dye Efflux: The GS-B adduct can be actively transported out of some cell types by multidrug resistance-associated proteins (MRPs), leading to an underestimation of intracellular GSH levels.

-

Phototoxicity: As with any fluorescence-based live-cell imaging technique, prolonged exposure to excitation light can induce phototoxicity and photobleaching.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Low intracellular GSH- Low GST activity- Insufficient MCB concentration or incubation time- Dye efflux | - Verify cell health.- Optimize MCB concentration and incubation time.- Consider using a GST inhibitor as a negative control.- Perform kinetic measurements to monitor efflux. |

| High background fluorescence | - Non-enzymatic reaction of MCB with other thiols- Autofluorescence of cells or medium | - Optimize MCB concentration (use the lowest effective concentration).- Include a no-cell control.- Use a phenol (B47542) red-free medium for the assay. |

| High cell-to-cell variability | - Heterogeneity in the cell population (e.g., cell cycle stage)- Uneven dye loading | - Analyze a larger number of cells.- Ensure a single-cell suspension for flow cytometry.- Optimize dye loading conditions for uniform staining. |

Conclusion

The this compound-based assay is a versatile and widely used method for the quantification of intracellular glutathione. Its applicability in various platforms, including microplate assays, live-cell imaging, and flow cytometry, makes it an invaluable tool for researchers in numerous disciplines. By understanding the core principles, optimizing experimental protocols, and being mindful of the potential limitations, scientists can effectively utilize MCB to gain critical insights into the role of glutathione in cellular physiology and pathology.

References

- 1. Coordinate regulation of glutathione metabolism in astrocytes by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

Monochlorobimane fluorescence properties and spectrum

An in-depth guide to the fluorescence properties and applications of Monochlorobimane (MCB), a crucial tool for researchers in cell biology, toxicology, and drug development. This document provides a technical overview of its spectral characteristics, experimental protocols for its use, and its role in studying cellular signaling pathways.

Core Principles of this compound Fluorescence

This compound (MCB) is a cell-permeable probe that is essentially non-fluorescent in its native state. Its utility as a fluorescent marker is based on its specific reaction with the thiol group of glutathione (B108866) (GSH). This reaction, catalyzed by the enzyme glutathione S-transferase (GST), results in the formation of a highly fluorescent glutathione-bimane adduct. This specificity makes MCB an excellent tool for the detection and quantification of intracellular GSH, a key antioxidant and a critical component of cellular redox buffering systems.

The fluorescence of the MCB-GSH adduct is a direct result of the conjugation, which creates a stable and brightly fluorescent molecule. The intensity of the fluorescence is proportional to the concentration of GSH, allowing for quantitative measurements.

Caption: The enzymatic reaction of MCB and GSH to form a fluorescent adduct.

Quantitative Fluorescence Properties

The spectral characteristics of the this compound-glutathione adduct are crucial for its detection and quantification. The following table summarizes its key fluorescence properties.

| Property | Value |

| Excitation Maximum (λex) | 380 - 394 nm |

| Emission Maximum (λem) | 470 - 490 nm |

| Molar Extinction Coefficient (ε) | Approximately 5,700 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.3 - 0.4 |

Note: These spectral properties can exhibit slight variations depending on the solvent environment and instrumentation used.

Experimental Protocols

Accurate and reproducible results when using this compound depend on carefully executed experimental protocols. Below are methodologies for cell staining and quantification of GSH.

Protocol 1: In Situ Staining of Intracellular Glutathione

This protocol describes the steps for labeling GSH within living cells for analysis by fluorescence microscopy or flow cytometry.

Materials:

-

This compound (MCB) stock solution (typically 10-100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Cultured cells on a suitable imaging substrate (e.g., coverslips, microplates)

Methodology:

-

Cell Culture: Grow cells to the desired confluency under standard conditions.

-

Preparation of MCB Working Solution: Dilute the MCB stock solution to a final working concentration of 25-100 µM in pre-warmed, serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for each cell type.

-

Cell Loading: Remove the culture medium from the cells and replace it with the MCB working solution.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Aspirate the MCB solution and wash the cells two to three times with warm PBS to remove any unbound probe.

-

Imaging: Immediately proceed with fluorescence imaging using appropriate filters for the excitation and emission wavelengths of the GSH-bimane adduct.

Caption: A stepwise workflow for staining intracellular GSH using MCB.

Protocol 2: Fluorometric Quantification of Glutathione in Cell Lysates

This protocol provides a method for quantifying the total GSH content in a cell population using a fluorometer or plate reader.

Materials:

-

Cell lysis buffer

-

This compound working solution

-

Glutathione (GSH) standards of known concentrations

-

Glutathione S-transferase (GST) solution

-

96-well black microplate

Methodology:

-

Preparation of Standards: Prepare a serial dilution of GSH standards in the lysis buffer.

-

Cell Lysis: Harvest and lyse the cells according to a standard protocol to release intracellular contents.

-

Reaction Mixture: In each well of the microplate, combine the cell lysate or GSH standard with the MCB working solution and the GST solution.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the enzymatic reaction to proceed to completion.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation set to ~390 nm and emission set to ~478 nm.

-

Data Analysis: Construct a standard curve by plotting the fluorescence intensity of the GSH standards versus their concentrations. Use the linear regression of the standard curve to calculate the GSH concentration in the cell lysate samples.

Application in Signaling Pathway Analysis

MCB is instrumental in studying signaling pathways where redox homeostasis is a key factor.

Oxidative Stress and Cellular Defense

Glutathione is a primary scavenger of reactive oxygen species (ROS). Under conditions of oxidative stress, the ratio of reduced GSH to its oxidized form (GSSG) decreases. MCB can be used to monitor the depletion of the cellular GSH pool, providing a quantitative measure of the cell's response to oxidative insults. This is particularly relevant in studies of apoptosis, inflammation, and neurodegenerative diseases.

Caption: The role of GSH in mitigating oxidative stress, a process monitored by MCB.

Drug Metabolism and Toxicology

In drug development, MCB is used to assess the toxicological profile of new chemical entities. Many xenobiotics are conjugated to GSH for detoxification and elimination. High-throughput screening with MCB can identify compounds that deplete cellular GSH levels, indicating a potential for hepatotoxicity or other adverse effects. Conversely, MCB can be used to evaluate the efficacy of drugs designed to boost intracellular GSH concentrations as a therapeutic strategy against diseases associated with oxidative stress.

Understanding Monochlorobimane's Specificity for Glutathione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of monochlorobimane (MCB) as a fluorescent probe for the specific detection and quantification of glutathione (B108866) (GSH) in biological systems. It delves into the core principles of the MCB-GSH reaction, presents key quantitative data, offers detailed experimental protocols, and visualizes relevant biological and experimental pathways.

The Core Principle: A GST-Catalyzed Reaction

This compound is an essentially non-fluorescent, cell-permeable dye that becomes highly fluorescent upon conjugation with thiols. Its specificity for glutathione in biological systems is primarily conferred by the catalytic action of Glutathione S-transferases (GSTs), a superfamily of enzymes central to cellular detoxification processes. The enzymatic reaction rapidly forms a stable, fluorescent glutathione-bimane (GS-B) adduct, which can be quantified to determine intracellular GSH levels. While non-enzymatic reactions with other thiols can occur, they are generally significantly slower, forming the basis for MCB's utility as a GSH-specific probe.

The reaction mechanism is a nucleophilic substitution where the thiol group of GSH, activated by the GST enzyme, attacks the this compound molecule, displacing the chlorine atom.

Quantitative Data: Reaction Kinetics and Specificity

The efficiency of the MCB-GSH conjugation is highly dependent on the specific Glutathione S-transferase isozyme present. Different isozymes exhibit varying affinities (Km) for MCB and catalytic rates (Vmax), which can influence the interpretation of results across different cell types and species.

| GST Isozyme Class | Species | Isozyme | Km (µM) for MCB | Vmax (µmol/min/mg) | Reference |

| Alpha | Human | B1B2 | 354 | 33.3 | |

| Human | B2B2 | 283 | 34.6 | ||

| Rat | 1-2 | 199 | 35.5 | ||

| Mu | Human | - | - | - | - |

| Rat | 3-3 | - | - | - | |

| Rat | 3-4 | - | - | - | |

| Pi | Human | π | 264 | 1.99 | |

| Neutral | Human | ψ | 204 | 6.5 | |

| Rat | - | 2.6 | 35.1 |

Experimental Protocols

Quantification of GSH in Cultured Cells

This protocol provides a general framework for measuring intracellular GSH levels in adherent or suspension cells using a microplate-based fluorescence assay.

Materials:

-

This compound (MCB) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Glutathione (GSH) standard solution

-

Glutathione S-transferase (GST) from a suitable source (e.g., equine liver)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation: ~380-395 nm, Emission: ~460-480 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

-

Cell Treatment (Optional): If investigating the effect of a compound on GSH levels, treat the cells for the desired duration. Include appropriate vehicle controls.

-

MCB Loading:

-

Prepare a fresh working solution of MCB in PBS (e.g., 40-100 µM). The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the MCB working solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

-

-

Cell Lysis:

-

Remove the MCB solution and wash the cells twice with cold PBS.

-

Add cell lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in the microplate reader.

-

-

GSH Standard Curve:

-

Prepare a series of GSH standards of known concentrations in cell lysis buffer.

-

To mimic the enzymatic reaction, add GST to each standard.

-

Add MCB to each standard and incubate for the same duration as the cell samples.

-

Measure the fluorescence of the standards.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells) from all readings.

-

Generate a standard curve by plotting fluorescence intensity versus GSH concentration.

-

Determine the GSH concentration in the cell lysates by interpolating their fluorescence values on the standard curve.

-

Normalize the GSH concentration to the protein content of each sample, determined by a standard protein assay (e.g., BCA or Bradford).

-

Controls:

-

Unstained cells: To measure background autofluorescence.

-

Cells treated with a known GSH depletor (e.g., buthionine sulfoximine (B86345) - BSO): To validate that the signal is responsive to changes in GSH levels.

-

Cells treated with a known GSH precursor (e.g., N-acetylcysteine - NAC): To confirm the assay can detect increases in GSH.

Quantification of GSH in Tissue Homogenates

This protocol outlines the measurement of GSH in tissue samples.

Materials:

-

All materials listed for the cultured cell protocol.

-

Tissue homogenization buffer (e.g., ice-cold 100 mM phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).

-

Homogenizer (e.g., Dounce or Potter-Elvehjem).

Procedure:

-

Tissue Collection and Homogenization:

-

Excise the tissue of interest and immediately place it in ice-cold homogenization buffer.

-

Weigh the tissue and homogenize it on ice. The buffer volume to tissue weight ratio should be optimized (e.g., 10:1 v/w).

-

-

Centrifugation:

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes to pellet cellular debris.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the cytosolic fraction.

-

-

GSH Assay:

-

In a 96-well plate, add a specific volume of the supernatant.

-

Add GST and MCB to each well. The final concentrations should be optimized.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Fluorescence Measurement and Data Analysis:

-

Follow steps 5-7 from the cultured cell protocol. The GSH concentration can be expressed per gram of tissue weight or normalized to the protein concentration of the homogenate.

-

Visualizing Workflows and Pathways

Experimental Workflow for Drug Screening

The MCB assay is a valuable tool in drug development for identifying compounds that modulate intracellular GSH levels. A typical workflow for such a screening campaign is depicted below.

GSH-Dependent Redox Signaling Pathway

GSH plays a pivotal role in maintaining cellular redox homeostasis and is a key component of various signaling pathways. A simplified representation of its involvement in antioxidant defense is shown below.

Conclusion

This compound remains a powerful and widely used tool for the quantification of intracellular glutathione. Its specificity is primarily driven by the enzymatic activity of Glutathione S-transferases. Researchers and drug development professionals can confidently employ MCB-based assays, provided they are aware of the potential for variability due to GST isozyme expression and include appropriate experimental controls. This guide provides the foundational knowledge and practical protocols to facilitate the accurate and reliable use of this compound in the study of glutathione's critical roles in cellular physiology and pathology.

The Reaction of Monochlorobimane with Glutathione S-Transferase: A Technical Guide

This technical guide provides an in-depth overview of the biochemical reaction between monochlorobimane (MCB) and glutathione (B108866) S-transferase (GST), a cornerstone technique for researchers, scientists, and drug development professionals. The guide details the underlying mechanism, quantitative parameters, and standardized experimental protocols for measuring GST activity and quantifying intracellular glutathione.

Introduction: The Core Reaction and Its Significance

Glutathione S-transferases (GSTs) are a crucial family of Phase II detoxification enzymes that protect cells from oxidative stress and xenobiotics.[1][2] They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds, rendering them more water-soluble and facilitating their elimination from the cell.[3]

This compound (MCB) is a cell-permeable, non-fluorescent probe that becomes highly fluorescent upon conjugation with GSH.[4] This reaction is specifically and efficiently catalyzed by GSTs, making MCB an excellent substrate for assaying GST activity and quantifying cellular GSH levels. The rate of formation of the fluorescent glutathione-bimane (GSH-bimane) adduct is directly proportional to GST activity, providing a sensitive and reliable measurement method. This reaction is widely employed in fields ranging from toxicology to cancer research to study cellular defense mechanisms and screen for GST-modulating compounds.

Biochemical Reaction Pathway

The fundamental reaction involves the GST-catalyzed nucleophilic attack of the thiol group of glutathione on the electrophilic chloromethyl group of this compound. This forms a stable, highly fluorescent thioether conjugate. While a slow, non-enzymatic reaction between MCB and GSH can occur, the presence of GST accelerates the reaction rate by orders of magnitude.

Quantitative and Spectroscopic Data

The efficiency of the GST-catalyzed reaction with MCB varies significantly between GST isozymes from different species and classes. This differential specificity is reflected in the kinetic parameters.

Table 1: Kinetic Parameters of GST Isozymes with this compound

| GST Isozyme/Source | Species | Kₘ for MCB (µM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Acidic Transferase (pi) | Human | 264 | 1.99 | |

| Neutral Transferase (psi) | Human | 204 | 6.5 | |

| Basic Transferase (B1B2) | Human | 354 | 33.3 | |

| Basic Transferase (B2B2) | Human | 283 | 34.6 | |

| Neutral Transferase | Rat | 2.6 | 35.1 | |

| Basic Transferase (1-2) | Rat | 199 | 35.5 | |

| Endogenous GST (Intracellular) | Murine (COS cells) | 88 (apparent) | Not specified | |

| Endogenous GST (Intracellular) | Murine (IC-21 Macrophages) | 65 | 8.4 x 10⁻¹⁶ mol/s/cell | |

| Endogenous GST (Extracellular) | Murine (IC-21 Macrophages) | 3.1 | 1.2 x 10⁻¹⁸ mol/s/cell |

Note: The significant differences in kinetic values, particularly between rodent and human isozymes, are critical. For instance, human GST isozymes generally show a lower affinity (higher Kₘ) for MCB compared to their rodent counterparts, which may necessitate using higher MCB concentrations in assays with human cells or proteins.

Table 2: Spectroscopic Properties of the GSH-Bimane Adduct

| Property | Wavelength (nm) | References |

| Excitation (λex) | 380 - 394 | |

| Emission (λem) | 461 - 490 |

Note: While slight variations are reported, a common and effective wavelength pair for measurement is ~380 nm for excitation and ~460-480 nm for emission.

Experimental Protocols & Workflows

Protocol 1: In Vitro GST Activity Assay (Fluorometric Microplate)

This protocol outlines a method for determining total GST activity in cell lysates or tissue homogenates.

A. Reagents and Preparation:

-

Assay Buffer: Phosphate Buffered Saline (PBS), pH 6.5 or 50 mM HEPES buffer, pH 7.0.

-

Reduced Glutathione (GSH) Stock Solution: 100 mM in assay buffer. Prepare fresh.

-

This compound (MCB) Stock Solution: 30 mM in a suitable organic solvent like DMSO or Ethanol. Store protected from light.

-

Enzyme Source: Cell lysate or tissue homogenate supernatant.

B. Assay Procedure:

-

Prepare a reaction cocktail. For each well, mix 168 µL of GSH solution with the appropriate volume of assay buffer.

-

Add 30 µL of the enzyme source (e.g., cell lysate) to each well of a black, clear-bottom 96-well microplate.

-

To initiate the reaction, add 2 µL of the MCB stock solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 22-30°C) for a set period (e.g., 20 minutes), protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

GST activity is expressed as the rate of increase in fluorescence units per minute per milligram of protein.

Protocol 2: Intracellular GSH Quantification (Flow Cytometry)

This protocol allows for the quantification of GSH levels within intact, living cells.

A. Reagents and Preparation:

-

Cell Culture: Adherent or suspension cells cultured under standard conditions.

-

Staining Medium: PBS or appropriate cell culture medium.

-

This compound (MCB) Working Solution: Dilute MCB stock solution in staining medium to a final concentration of 1-10 µM for rodent cells or up to 1000 µM for some human cell lines. The optimal concentration should be determined empirically.

B. Staining and Analysis Procedure:

-

Harvest cells (if adherent, use trypsin) and wash with PBS.

-

Resuspend the cell pellet in the staining medium containing the MCB working solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

(Optional) Wash the cells with fresh staining medium to remove excess MCB.

-

Analyze the cells immediately using a flow cytometer equipped with a UV laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass).

-

The mean fluorescence intensity (MFI) of the cell population is proportional to the average intracellular GSH content.

Applications and Key Considerations

-

Measuring GST Activity: The MCB assay is more sensitive than colorimetric methods using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), especially for differentiating between samples with varying levels of GST expression.

-

Quantifying Cellular GSH: The method allows for the analysis of GSH levels in individual cells and subpopulations using flow cytometry or fluorescence microscopy.

-

Drug Development: It can be used to screen for inhibitors or inducers of GST activity, which is relevant in cancer therapy where GST overexpression can contribute to drug resistance.

-

Isozyme Specificity: As shown in Table 1, MCB is not an equally effective substrate for all GST isozymes. Results should be interpreted as a measure of total GST activity, which may be dominated by the most reactive isozymes present in the sample.

-

Cell Type Differences: Human cell lines often require significantly higher concentrations of MCB to achieve sufficient GSH labeling compared to rodent cell lines, due to the lower affinity of human GSTs for MCB.

-

Non-Enzymatic Reaction: While the GST-catalyzed reaction is dominant, a background non-enzymatic reaction can occur. It is crucial to include a blank or control reaction without the enzyme source to account for this.

References

Monochlorobimane: A Technical Guide to its Chemical Structure, Properties, and Application as a Fluorescent Probe for Glutathione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monochlorobimane (mBCl) is a cell-permeant fluorescent probe widely utilized in biological research to detect and quantify glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells.[1][2] Its utility stems from its essentially non-fluorescent nature in its free form, becoming highly fluorescent upon reaction with thiols. This reaction is predominantly catalyzed by the enzyme Glutathione S-transferase (GST), lending a degree of specificity for GSH in cellular environments.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and experimental applications of this compound, with a focus on its use in cellular and biochemical assays.

Chemical Structure and Identification

This compound, with the IUPAC name 7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione, is a heterocyclic compound belonging to the bimane class of fluorophores.[3] Its core structure consists of a pyrazolo[1,2-a]pyrazole-3,5-dione skeleton.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| IUPAC Name | 7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione |

| CAS Number | 76421-73-3 |

| SMILES String | CC1=C(C)C(=O)N2N1C(CCl)=C(C)C2=O |

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its physicochemical and spectroscopic characteristics. It is a solid powder at room temperature and is soluble in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 226.66 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 135-136 °C |

| Solubility | Soluble in DMSO, DMF, acetonitrile, and methanol |

Upon reaction with glutathione, the resulting this compound-glutathione (mBCl-SG) adduct exhibits distinct fluorescent properties.

Table 2: Spectroscopic Properties of the this compound-Glutathione Adduct

| Property | Value |

| Excitation Maximum (λex) | ~380 - 394 nm |

| Emission Maximum (λem) | ~470 - 490 nm |

| Quantum Yield | Not explicitly found in the searched literature. |

| Molar Extinction Coefficient (ε) | Not explicitly found in the searched literature. |

Reaction with Glutathione

This compound is a thiol-reactive probe. Its reaction with the sulfhydryl group of glutathione is a key aspect of its function. This reaction is significantly accelerated in the presence of Glutathione S-transferases (GSTs).

Caption: Reaction of this compound with glutathione, catalyzed by GST.

Experimental Protocols

The following are generalized protocols for the use of this compound in quantifying glutathione. Specific parameters may require optimization depending on the cell type, tissue, or experimental setup.

In Vitro Glutathione Assay (Cell Lysates or Tissue Homogenates)

This protocol describes the measurement of GSH in cell lysates or tissue homogenates.

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer on ice.

-

Centrifuge to remove cellular debris. The supernatant will be used for the assay.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10-40 mM in DMSO).

-

Prepare a working solution of Glutathione S-transferase (GST) (e.g., 1 U/mL).

-

Prepare a glutathione standard curve using known concentrations of GSH.

-

-

Assay Procedure:

-

In a microplate, add the sample (lysate or homogenate supernatant), GST, and this compound.

-

Incubate at room temperature or 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~480 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (a sample without this compound).

-

Determine the GSH concentration in the samples by comparing their fluorescence to the glutathione standard curve.

-

Caption: General experimental workflow for in vitro GSH quantification.

Live-Cell Imaging of Glutathione

This protocol outlines the use of this compound for visualizing intracellular GSH levels in live cells.

-

Cell Culture:

-

Plate cells in a suitable imaging dish or plate.

-

-

Staining:

-

Prepare a working solution of this compound (e.g., 20-100 µM) in a serum-free medium or buffer.

-

Remove the culture medium from the cells and wash with a balanced salt solution.

-

Add the this compound staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

-

-

Imaging:

-

Wash the cells to remove excess this compound.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 380 nm and emission around 480 nm).

-

Role of Glutathione in Cellular Homeostasis

This compound is a tool to probe the levels of glutathione, a critical molecule in maintaining cellular redox balance and protecting against oxidative stress.

Caption: Role of GSH in redox cycling and its detection by this compound.

Conclusion

This compound remains a valuable and widely used tool for the detection and quantification of glutathione in a variety of biological systems. Its cell permeability and the fluorescence enhancement upon reaction with GSH, particularly when catalyzed by GST, provide a robust method for assessing this critical cellular antioxidant. While this guide provides a comprehensive overview and detailed protocols, researchers should always optimize conditions for their specific experimental needs to ensure accurate and reproducible results.

References

- 1. Kinetic analysis of the intracellular conjugation of this compound by IC-21 murine macrophage glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound does not selectively label glutathione in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Monochlorobimane as a Probe for Cellular Redox State: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of monochlorobimane (MCB) as a fluorescent probe for quantifying cellular glutathione (B108866) (GSH), a key indicator of cellular redox status. It covers the fundamental principles of the MCB assay, detailed experimental protocols, and the broader context of GSH in cellular signaling pathways.

Introduction: The Role of Glutathione in Cellular Redox Homeostasis

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells.[1] It plays a pivotal role in maintaining the intracellular reducing environment and protecting cells from oxidative damage caused by reactive oxygen species (ROS). The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox state and is implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and detoxification.[2][3] Dysregulation of GSH homeostasis is associated with numerous diseases, making the accurate measurement of cellular GSH levels essential for research in various fields, including drug development.[2][3]

This compound (MCB) is a cell-permeant, non-fluorescent probe that becomes highly fluorescent upon conjugation with GSH. This reaction is specifically catalyzed by the enzyme Glutathione S-transferase (GST), which is ubiquitously present in cells. The resulting fluorescent GSH-bimane adduct can be quantified using various fluorescence-based techniques, providing a sensitive and specific method for measuring intracellular GSH levels.

Quantitative Data for this compound (MCB)

For accurate and reproducible experimental design, key quantitative parameters of MCB and its GSH adduct are summarized below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | |

| Molecular Weight | 226.66 g/mol | |

| Excitation Wavelength (GSH Adduct) | ~380-395 nm | |

| Emission Wavelength (GSH Adduct) | ~460-490 nm | |

| Stock Solution Solvent | DMSO | |

| Typical Working Concentration | 1 - 100 µM |

Mechanism of Action of this compound

The utility of MCB as a GSH probe lies in its specific enzymatic conjugation reaction.

Caption: Mechanism of this compound (MCB) for detecting intracellular glutathione (GSH).

Experimental Protocols

This section provides detailed methodologies for measuring cellular GSH using MCB in both live cells and cell lysates.

Live Cell GSH Measurement

This protocol is suitable for endpoint assays in plate-based formats or for imaging using fluorescence microscopy.

Materials:

-

This compound (MCB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell line to achieve 80-90% confluency at the time of the assay. Incubate overnight under standard cell culture conditions.

-

Preparation of MCB Staining Solution: Prepare a stock solution of MCB in DMSO (e.g., 10-100 mM). Immediately before use, dilute the stock solution in PBS or cell culture medium to the desired working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the MCB staining solution to each well and incubate at 37°C for 30 minutes in the dark.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 480 nm.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a DAPI filter set or similar optics suitable for the excitation and emission wavelengths of the GSH-bimane adduct.

-

GSH Measurement in Cell Lysates

This protocol is useful for obtaining a quantitative measure of total GSH from a cell population.

Materials:

-

All materials from the live cell protocol

-

Cell lysis buffer (e.g., RIPA buffer, or a digitonin-based buffer)

-

Glutathione S-transferase (GST) enzyme (optional, can enhance the reaction rate in lysates)

-

Reduced Glutathione (GSH) standard

-

Microcentrifuge

Procedure:

-

Cell Harvesting and Lysis: After experimental treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Sample Preparation for Assay: Transfer the supernatant to a new tube. This supernatant contains the cellular GSH.

-

GSH Standard Curve Preparation: Prepare a series of GSH standards of known concentrations in the same lysis buffer used for the samples.

-

Assay Reaction: In a black 96-well plate, add a specific volume of cell lysate supernatant and each GSH standard to separate wells. Add the MCB working solution (and optionally, exogenous GST) to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity as described for the live cell assay.

-

Data Analysis: Subtract the background fluorescence (from a well with lysis buffer and MCB only) from all readings. Plot the fluorescence of the GSH standards against their concentrations to generate a standard curve. Use the standard curve to determine the GSH concentration in the cell lysate samples.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based MCB assay.

Caption: General experimental workflow for a cell-based this compound (MCB) assay.

Signaling Pathways Involving Cellular Redox State and GSH

The cellular redox state, largely governed by the GSH/GSSG ratio, is intricately linked to various signaling pathways that regulate cellular responses to stress and maintain homeostasis.

Nrf2-Mediated Antioxidant Response

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes include those involved in GSH synthesis and recycling, such as glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).

Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

GSH in Detoxification of Xenobiotics

GSH plays a crucial role in the detoxification of a wide range of xenobiotics, including environmental toxins and therapeutic drugs. This process, often referred to as Phase II metabolism, involves the conjugation of GSH with the electrophilic xenobiotic, a reaction catalyzed by Glutathione S-transferases (GSTs). The resulting GSH-xenobiotic conjugate is more water-soluble and can be readily eliminated from the cell and the body.

Caption: The role of glutathione (GSH) in the detoxification of xenobiotics.

Troubleshooting and Limitations

While the MCB assay is a powerful tool, researchers should be aware of potential limitations and troubleshooting strategies.

-

Cell Type Variability: The activity of GST can vary between different cell types, which may affect the rate of the GSH-bimane adduct formation. It is crucial to optimize the MCB concentration and incubation time for each cell line.

-

Probe Specificity: While MCB is highly specific for GSH, at very high concentrations or with prolonged incubation times, it may react with other cellular thiols. Using the lowest effective concentration is recommended.

-

Efflux of the Adduct: Some cell types can actively transport the fluorescent GSH-bimane adduct out of the cell, leading to an underestimation of the intracellular GSH concentration. Kinetic measurements can help to identify and account for this phenomenon.

-

Photobleaching: The fluorescent adduct can be susceptible to photobleaching, especially during prolonged imaging. Minimize light exposure and use appropriate antifade reagents if necessary.

Conclusion

This compound is a valuable and widely used fluorescent probe for the quantification of intracellular glutathione, a critical biomarker of cellular redox status. By understanding the principles of the assay, adhering to optimized protocols, and being mindful of its limitations, researchers can effectively utilize MCB to investigate the role of GSH in health and disease, and to assess the impact of novel therapeutics on cellular redox homeostasis. The visualization of the underlying biochemical and signaling pathways, as provided in this guide, further aids in the comprehension and application of this important experimental technique.

References

Monochlorobimane in the Study of Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Monochlorobimane (MCB) as a fluorescent probe for quantifying cellular glutathione (B108866) (GSH), a cornerstone molecule in understanding and combating oxidative stress. We will explore its mechanism of action, detailed experimental protocols, and its application in dissecting cellular signaling pathways.

Introduction: Glutathione and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and inflammation. Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and serves as a primary defense against oxidative damage.[1][2] Its roles are multifaceted, ranging from direct ROS scavenging to acting as a cofactor for enzymes like Glutathione S-transferases (GSTs) and Glutathione Peroxidases.[3][4] Consequently, the quantification of intracellular GSH levels is a critical tool for assessing cellular health and the efficacy of therapeutic interventions targeting oxidative stress.

The Role and Mechanism of this compound (MCB)

This compound (mBCl) is a cell-permeant probe designed for the quantification of cellular GSH.[5] By itself, MCB is essentially non-fluorescent. Upon entering a cell, it undergoes a conjugation reaction with the thiol group of GSH. This reaction is specifically and efficiently catalyzed by the family of Glutathione S-transferase (GST) enzymes present in the cytosol. The resulting GSH-bimane adduct is a stable and highly fluorescent molecule, allowing for the sensitive detection and quantification of intracellular GSH levels. The intensity of the fluorescence is directly proportional to the concentration of GSH.

The key advantages of using MCB include its high cell permeability and the specificity of the GST-catalyzed reaction, which minimizes reactions with other cellular thiols.

References

- 1. This compound fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using this compound to visualize glutathione utilization in the developing zebrafish (Danio rerio) embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 4. Measurement of the intracellular distribution of reduced glutathione in cultured rat hepatocytes using this compound and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MBCL [单氯二胺] suitable for fluorescence, ≥70.0% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Measuring Intracellular GSH using Monochlorobimane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of intracellular reduced glutathione (B108866) (GSH) using the fluorescent probe monochlorobimane (MCB). This method is applicable for use in various research and drug development settings for assessing cellular health, oxidative stress, and apoptosis.

Introduction

Reduced glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and plays a crucial role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage.[1][2] Diminished intracellular GSH levels are an early indicator of oxidative stress and are associated with the progression of apoptosis.[1][3] The this compound (MCB) assay provides a sensitive and specific method for measuring intracellular GSH levels.[4]

MCB is a cell-permeable dye that is essentially non-fluorescent until it reacts with the thiol group of GSH. This reaction is catalyzed by the enzyme Glutathione S-transferase (GST), which is ubiquitously present in cells, and results in the formation of a highly fluorescent blue adduct. The fluorescence intensity of the GSH-MCB adduct is directly proportional to the intracellular GSH concentration and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Principle of the Assay

The MCB assay is based on the specific enzymatic reaction between MCB and GSH, catalyzed by GST. The cell-permeant MCB probe passively diffuses into the cell where it is conjugated to GSH. The resulting fluorescent adduct is trapped within the cell, allowing for the quantification of intracellular GSH. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460-490 nm.

Quantitative Data Summary

The following table summarizes typical intracellular GSH concentrations in various cell types. It is important to note that GSH levels can vary significantly depending on the cell line, culture conditions, and experimental treatments.

| Cell Type | Basal GSH Concentration (nmol/mg protein) | Reference Method | Citation |

| Human Neurons (primary culture) | 27.1 +/- 3.2 | Biochemical Method | |

| SH-SY5Y Neuroblastoma Cells | 14.5 +/- 1.7 | Biochemical Method |

Note: The provided values are from a study comparing different fluorescent dyes to a biochemical method. While MCB was evaluated, these specific quantitative values were determined by the reference method.

Experimental Protocols

This section provides detailed methodologies for measuring intracellular GSH using MCB in both cell lysates and live cells.

Protocol 1: Measurement of GSH in Cell Lysates

This protocol is suitable for obtaining a quantitative measurement of total GSH from a cell population.

Materials:

-

This compound (MCB) stock solution (10 mM in DMSO)

-

Glutathione S-transferase (GST) reagent (50 U/mL)

-

Cell Lysis Buffer

-

Phosphate-Buffered Saline (PBS)

-

Black, clear-bottom 96-well microplates

-

GSH standard solution (for standard curve)

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluence in a standard cell culture plate.

-

Induce experimental conditions (e.g., treatment with a compound of interest) as required. Include both treated and untreated (control) cells.

-

Collect cells (e.g., by trypsinization or scraping) and centrifuge at 700 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer per 1x10^6 cells.

-

Incubate the cell suspension on ice for 10 minutes.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

GSH Standard Curve Preparation:

-

Prepare a series of GSH standards by diluting the GSH standard stock solution in Cell Lysis Buffer. A typical range would be from 0 to 10 µ g/well .

-

Add the same volume of each standard to separate wells of the 96-well plate.

-

-

Reaction Setup:

-

Add 20 µL of each cell lysate sample to separate wells of the 96-well plate.

-

Prepare a working solution of MCB by diluting the 10 mM stock solution to a final concentration of 1-10 µM in the appropriate buffer (e.g., PBS or cell culture medium). The working solution should be prepared fresh and protected from light.

-

Add 5 µL of 10 mM MCB and 2 µL of 50 U/mL GST Reagent to each well containing the standards and samples.

-

Note: A negative control well containing only Cell Lysis Buffer, MCB, and GST should be included.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (negative control) from all readings.

-

Plot the fluorescence values of the GSH standards against their concentrations to generate a standard curve.

-

Determine the GSH concentration in the samples by interpolating their fluorescence values on the standard curve.

-

Normalize the GSH concentration to the protein concentration of the cell lysate.

-

Protocol 2: Live Cell Imaging of Intracellular GSH

This protocol is suitable for the qualitative or semi-quantitative visualization of GSH distribution within living cells.

Materials:

-

This compound (MCB) stock solution (10 mM in DMSO)

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Glass-bottom dishes or chamber slides suitable for fluorescence microscopy

-

Fluorescence microscope with appropriate filters (DAPI filter set is often suitable)

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).

-

-

Experimental Treatment:

-

Treat the cells with the compound of interest as required. Include an untreated control.

-

-

Cell Staining:

-

Prepare a working solution of MCB by diluting the 10 mM stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined experimentally for each cell type.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the MCB working solution to the cells.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

-

Image Acquisition:

-

After incubation, wash the cells twice with warm PBS to remove excess MCB.

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.

-

Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.

-

-

Data Analysis:

-

Analyze the fluorescence intensity of the images using appropriate software. The fluorescence intensity can be quantified and compared between different treatment groups.

-

Visualizations

GSH Synthesis Pathway

Caption: Two-step enzymatic synthesis of glutathione (GSH).

This compound Assay Workflow

Caption: Workflow for intracellular GSH measurement using MCB.

References

Application Notes and Protocols for Glutathione Analysis using Monochlorobimane in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Monochlorobimane (MCB) for the quantitative analysis of intracellular reduced glutathione (B108866) (GSH) using flow cytometry. This powerful technique allows for the investigation of cellular redox status, a critical parameter in various physiological and pathological processes, including drug metabolism, cellular signaling, and apoptosis.

Introduction

Glutathione is the most abundant non-protein thiol in mammalian cells and plays a crucial role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage.[1] Dysregulation of GSH levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, making it a key target in drug development and toxicological studies.[2]

This compound (MCB) is a cell-permeant, non-fluorescent probe that becomes highly fluorescent upon conjugation with GSH.[1] This reaction is primarily catalyzed by the enzyme Glutathione S-transferase (GST), which is ubiquitously present in cells.[1] The resulting fluorescent adduct is retained within the cell, allowing for the quantification of intracellular GSH levels on a single-cell basis using flow cytometry.

Mechanism of Action

The fundamental principle of this assay lies in the specific and enzyme-catalyzed reaction between MCB and GSH.

Caption: Mechanism of this compound (MCB) reaction with Glutathione (GSH).

MCB passively diffuses across the cell membrane. Inside the cell, GST catalyzes the conjugation of MCB to the thiol group of GSH, forming a stable, highly fluorescent adduct. The intensity of the fluorescence is directly proportional to the intracellular GSH concentration, which can then be measured by a flow cytometer.

Experimental Protocols

Materials

-

This compound (MCB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

Cell culture medium (phenol red-free recommended to reduce background)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

L-Buthionine-S,R-sulfoximine (BSO) (optional, as a negative control for GSH depletion)

-

1-chloro-2,4-dinitrobenzene (CDNB) (optional, as a positive control for rapid GSH depletion)

-

Flow cytometer with UV excitation capability (e.g., 355 nm or 405 nm laser) and a blue emission filter (e.g., 450/50 nm bandpass).

Reagent Preparation

-

MCB Stock Solution (10 mM): Dissolve MCB in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Probenecid Stock Solution (100 mM): Dissolve probenecid in 1 M NaOH and adjust the pH to 7.4 with 1 M HCl. Aliquot and store at -20°C.

-

BSO Stock Solution (100 mM): Dissolve BSO in cell culture medium or water. Aliquot and store at -20°C.

-

CDNB Stock Solution (100 mM): Dissolve CDNB in DMSO. Aliquot and store at -20°C.

Experimental Workflow

Caption: General experimental workflow for GSH analysis using MCB in flow cytometry.

Detailed Staining Protocol

This protocol is a general guideline and may require optimization for different cell types.

-

Cell Preparation:

-

For suspension cells, collect by centrifugation (e.g., 300 x g for 5 minutes).

-

For adherent cells, detach using a gentle, non-enzymatic cell dissociation solution or trypsin. If using trypsin, ensure it is thoroughly washed out as it can affect cell health.

-

Wash the cells once with PBS and resuspend in pre-warmed, phenol (B47542) red-free cell culture medium at a concentration of 1-5 x 10^6 cells/mL.

-

-

Controls (Optional but Recommended):

-

Negative Control (GSH Depletion): Pre-treat cells with a GSH-depleting agent. For example, incubate cells with 100 µM BSO for 24-48 hours or with 50 µM CDNB for 30-60 minutes prior to MCB staining.

-

Unstained Control: A sample of cells without MCB to measure autofluorescence.

-

-

MCB Staining:

-

Add MCB stock solution to the cell suspension to a final concentration of 20-100 µM. The optimal concentration should be determined empirically for each cell type. A common starting point is 40 µM.

-

If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light. The incubation time and temperature can be varied to modulate the staining intensity.

-

-

Washing and Resuspension:

-

After incubation, wash the cells twice with ice-cold PBS to remove excess MCB.

-

Resuspend the final cell pellet in an appropriate sheath fluid or PBS for flow cytometry analysis. Keep the cells on ice and protected from light until acquisition.

-

-

Flow Cytometry Acquisition and Analysis:

-

Excite the MCB-GSH adduct using a UV laser (e.g., 355 nm) or a violet laser (e.g., 405 nm).

-

Collect the emission signal using a blue filter (e.g., 450/50 nm or similar).

-

Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC).

-

Record the fluorescence intensity of the MCB signal for at least 10,000 events per sample.

-

Analyze the data by comparing the median or mean fluorescence intensity (MFI) of the stained samples to the controls.

-

Data Presentation

The following tables summarize typical experimental parameters and expected results for GSH analysis using MCB in flow cytometry.

Table 1: Recommended Staining Conditions

| Parameter | Recommended Range | Notes |

| MCB Concentration | 20 - 100 µM | Optimal concentration is cell-type dependent. |

| Incubation Time | 15 - 30 minutes | Longer times may increase signal but also background. |

| Incubation Temperature | 37°C | Lower temperatures (e.g., room temperature) will slow the reaction rate. |

| Cell Density | 1 - 5 x 10^6 cells/mL | Higher densities may require more MCB. |

| Probenecid (optional) | 1 - 2.5 mM | Prevents efflux of the MCB-GSH adduct. |

Table 2: Example of Expected Quantitative Results

| Cell Type | Treatment | GSH Depletion Agent | Expected Outcome on MCB Fluorescence |

| Jurkat T cells | Untreated | - | High fluorescence |

| Jurkat T cells | Apoptosis Induction | - | Decreased fluorescence |

| Jurkat T cells | BSO (160 µM, overnight) | BSO | Significantly decreased fluorescence |

| Jurkat T cells | CDNB (100 µM, 30 min) | CDNB | Significantly decreased fluorescence |

| CHO cells | Diethylmaleate | Diethylmaleate | Time-dependent decrease in fluorescence |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal | Insufficient MCB concentration or incubation time. | Increase MCB concentration and/or incubation time. |

| Low GST activity in the cell type. | Consider a kinetic approach by measuring the rate of fluorescence increase. | |

| Cell death. | Check cell viability before and after staining. | |

| High Background | Incomplete washing. | Ensure thorough washing after staining. |

| High autofluorescence. | Use an unstained control to set the baseline fluorescence. | |

| Phenol red in the medium. | Use phenol red-free medium for staining. | |

| High Variability | Inconsistent cell numbers. | Ensure accurate cell counting for each sample. |

| Inconsistent incubation times or temperatures. | Standardize all incubation steps precisely. | |

| Dye leakage. | Add probenecid to the staining and wash buffers. |

Conclusion

The this compound-based flow cytometry assay is a robust and sensitive method for the quantitative analysis of intracellular GSH. It provides single-cell resolution, allowing for the study of heterogeneous cell populations. Careful optimization of staining conditions and the use of appropriate controls are essential for obtaining accurate and reproducible results. This technique is a valuable tool for researchers in various fields, including cancer biology, immunology, and drug discovery, to investigate the critical role of glutathione in cellular health and disease.

References

Application Notes: Live Cell Imaging of Glutathione with Monochlorobimane

Introduction